Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-
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Overview
Description
Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- is a complex organic compound with the molecular formula C19H25F3N2O6 and a molecular weight of 434.41 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and an aspartic acid moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- involves several steps. . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- can be compared with similar compounds such as:
Aspartic acid derivatives: These compounds share the aspartic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Methoxy-substituted compounds: These compounds have a methoxy group, which influences their reactivity and interactions with other molecules.
The uniqueness of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- lies in its combination of these functional groups, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H25F3N2O6 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |
InChI |
InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+/t16-/m0/s1 |
InChI Key |
NAYFERHDYLITGX-WTJYETQFSA-N |
Isomeric SMILES |
COCCCC/C(=N\OCCN[C@@H](CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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